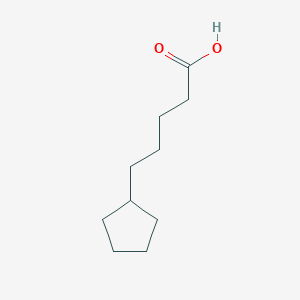
1,1'-Sulfonylbis(4-tert-butylbenzene)
Übersicht
Beschreibung
1,1’-Sulfonylbis(4-tert-butylbenzene) is an organic compound known for its unique chemical properties. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform and benzene. This compound has been widely used in scientific research due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1,1’-Sulfonylbis(4-tert-butylbenzene) typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with a suitable base. The reaction is carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
1,1’-Sulfonylbis(4-tert-butylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Sulfonylbis(4-tert-butylbenzene) has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of new materials, including polymers and electronic devices such as OLEDs and solar cells.
Biochemistry: It has been studied for its potential antioxidant properties and its ability to act as a radical scavenger, protecting cells from oxidative stress.
Medicine: Research has shown that it possesses anti-inflammatory and anti-cancer properties, making it a candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 1,1’-Sulfonylbis(4-tert-butylbenzene) is not fully understood. it is believed to act as a radical scavenger by donating a hydrogen atom to free radicals, thus preventing them from causing cellular damage. Its antioxidant properties may also contribute to its ability to protect cells from oxidative stress. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1,1’-Sulfonylbis(4-tert-butylbenzene) can be compared with other similar compounds such as:
tert-Butylbenzene: An aromatic hydrocarbon with a benzene ring substituted with a tert-butyl group.
iso-Butylbenzene: Another aromatic hydrocarbon with a different alkyl substitution pattern.
sec-Butylbenzene: Similar to tert-butylbenzene but with a different structural arrangement of the butyl group.
What sets 1,1’-Sulfonylbis(4-tert-butylbenzene) apart is its sulfonyl functional group, which imparts unique chemical properties and reactivity, making it valuable in various research applications.
Eigenschaften
IUPAC Name |
1-tert-butyl-4-(4-tert-butylphenyl)sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2S/c1-19(2,3)15-7-11-17(12-8-15)23(21,22)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGFHAXHQIHSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280828 | |
| Record name | 1,1'-sulfonylbis(4-tert-butylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-70-3 | |
| Record name | NSC18866 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-sulfonylbis(4-tert-butylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B3053489.png)
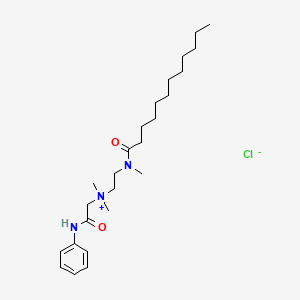
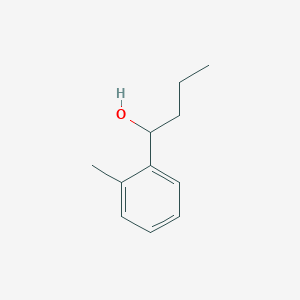
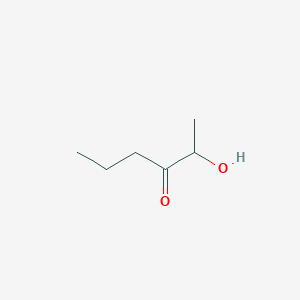
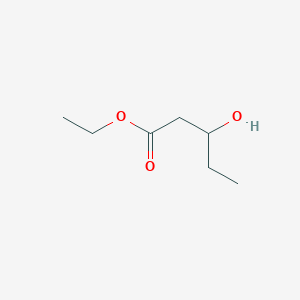

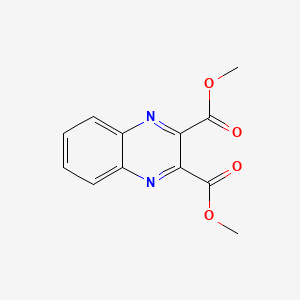
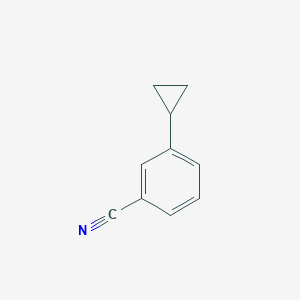
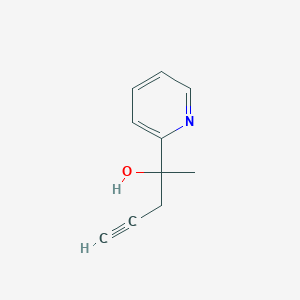
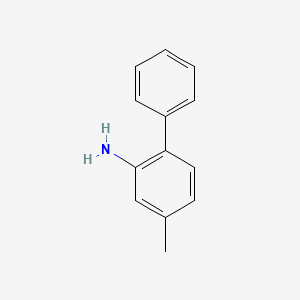
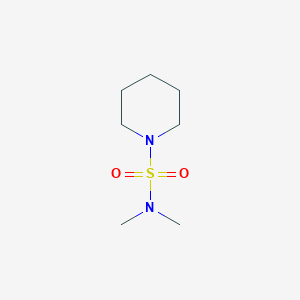
![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3053508.png)

